molecular formula C12H16FN B2978006 4-(4-Fluoro-2-methylphenyl)piperidine CAS No. 277295-96-2

4-(4-Fluoro-2-methylphenyl)piperidine

Cat. No. B2978006
CAS RN: 277295-96-2
M. Wt: 193.265
InChI Key: WRNBESYVLLWWFO-UHFFFAOYSA-N
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Description

“4-(4-Fluoro-2-methylphenyl)piperidine” is a chemical compound with the molecular formula C12H16FN . It has a molecular weight of 193.26 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H16FN/c1-9-8-11(13)2-3-12(9)10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It should be stored in a dark place under an inert atmosphere .

Scientific Research Applications

Quantum Chemical and Molecular Dynamic Simulation Studies

Piperidine derivatives, including structures similar to 4-(4-Fluoro-2-methylphenyl)piperidine, have been studied for their corrosion inhibition properties on iron. Using quantum chemical calculations and molecular dynamics simulations, researchers investigated their adsorption behaviors and reactivity parameters, finding significant inhibition efficiencies (Kaya et al., 2016).

Cancer Treatment Applications

Compounds structurally related to this compound have been identified as potential cancer treatments. For example, derivatives of piperidine have been utilized as Aurora kinase inhibitors, showing promise in cancer therapeutics (ロバート ヘンリー,ジェームズ, 2006).

Antimycobacterial Activity

Spiro-piperidin-4-ones, similar in structure to this compound, have been synthesized and shown effective against Mycobacterium tuberculosis. These compounds demonstrated significant in vitro and in vivo activity, indicating potential as antimycobacterial agents (Kumar et al., 2008).

Development of Serotonin 1A Receptor Agonists

Piperidine derivatives have been studied for their role as serotonin 1A receptor agonists. These compounds, including those with fluorine atoms in the piperidine ring, have shown potential as treatments for depression and anxiety (Vacher et al., 1999).

Calcium-Channel Blocking and Antihypertensive Activity

4-(Diarylmethyl)-1-[3-(aryloxy)propyl]piperidines, similar to this compound, have been synthesized and evaluated for their calcium-channel-blocking and antihypertensive activities. These compounds displayed significant potency and could be potential treatments for hypertension (Shanklin et al., 1991).

Safety and Hazards

This compound is associated with several hazard statements: H302, H315, H318, H335 . These codes indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Future Directions

Piperidines, including “4-(4-Fluoro-2-methylphenyl)piperidine”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

4-(4-fluoro-2-methylphenyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN/c1-9-8-11(13)2-3-12(9)10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRNBESYVLLWWFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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